molecular formula C20H16O2 B113213 2-[4-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-26-0

2-[4-(Benzyloxy)phenyl]benzaldehyde

Cat. No.: B113213
CAS No.: 893736-26-0
M. Wt: 288.3 g/mol
InChI Key: GZNCDZJRNRRUAW-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]benzaldehyde is an organic compound with the molecular formula C20H16O2. It is characterized by the presence of a benzaldehyde group attached to a benzyloxy-substituted phenyl ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, influencing a range of biochemical pathways.

Pharmacokinetics

The benzylic position of such compounds is known to be activated towards free radical attack, and sn1, sn2, and e1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . These properties could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have been shown to have anti-inflammatory and antioxidant activities . More research is needed to fully understand the effects of this specific compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(Benzyloxy)phenyl]benzaldehyde. For instance, the rate of reaction of benzylic halides can be influenced by the polarity and protic nature of the solvent .

Biochemical Analysis

Biochemical Properties

2-[4-(Benzyloxy)phenyl]benzaldehyde is known to undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This suggests that it can interact with enzymes and other biomolecules in biochemical reactions.

Temporal Effects in Laboratory Settings

Benzaldehyde derivatives are known to undergo oxidative degradation , suggesting that this compound may have similar stability and degradation characteristics.

Metabolic Pathways

Benzaldehyde derivatives are known to undergo oxidation , suggesting that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]benzaldehyde typically involves the reaction of 4-(benzyloxy)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 4-(Methoxy)benzaldehyde
  • 4-(Dimethylamino)benzaldehyde

Comparison: 2-[4-(Benzyloxy)phenyl]benzaldehyde is unique due to its dual aromatic rings connected by a benzyloxy linkage, which imparts distinct chemical propertiesThe presence of the benzyloxy group also differentiates it from 4-(Methoxy)benzaldehyde and 4-(Dimethylamino)benzaldehyde, providing unique steric and electronic effects .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCDZJRNRRUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602439
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-26-0
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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